N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran-carboxamide derivative characterized by three methoxy (-OCH₃) substituents. The compound features a benzofuran core fused with a carboxamide group, further substituted with a 2,5-dimethoxyphenyl ring and a 3-methoxybenzamido moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-16-8-6-7-15(13-16)24(28)27-22-18-9-4-5-10-20(18)33-23(22)25(29)26-19-14-17(31-2)11-12-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLNUWSXYLCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation Reaction: Coupling of the benzofuran derivative with 3-methoxybenzoic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Research Findings and Gaps
- Pharmacological Data: No direct studies on the target compound’s efficacy or toxicity were found in the provided evidence. In contrast, Flutolanil and Inabenfide have well-documented mechanisms (e.g., inhibition of fungal lipid biosynthesis and gibberellin synthesis, respectively) .
- Structure-Activity Relationships (SAR) : Methoxy-rich derivatives are less common in agrochemicals compared to halogenated analogs, suggesting the target compound may occupy a niche role or require further optimization for practical use.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran moiety linked to methoxy and dimethoxy phenyl groups. Its IUPAC name is this compound, with a molecular formula of C21H23N2O4.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study evaluated various benzamide derivatives for their cyclooxygenase (COX) inhibitory activity. Compounds with similar structural features showed IC50 values ranging from 0.06 to 0.71 μM against COX-2, indicating potent anti-inflammatory properties .
Table 1: COX Inhibition Activity of Related Compounds
| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 0.06 | Yes | Yes |
| Compound B | 0.71 | Yes | Yes |
| Compound C | 0.50 | No | Yes |
2. Anticancer Activity
This compound has also been investigated for its anticancer potential. A study on related compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds were tested using MTS cytotoxicity assays in both two-dimensional (2D) and three-dimensional (3D) cultures .
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|---|
| Compound D | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound E | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The results indicated that the compounds exhibited higher activity in the 2D assays compared to the 3D assays, suggesting that the tumor microenvironment may influence drug efficacy.
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the compound's antimicrobial activity has been explored. Studies have shown that benzofuran derivatives possess antibacterial properties against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds were determined to be effective at low concentrations .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of benzofuran derivatives:
- Study on Anti-inflammatory Mechanisms : A pharmacological evaluation demonstrated that specific derivatives inhibited COX enzymes effectively, leading to reduced inflammation in animal models .
- Cytotoxicity Assessment : Research utilizing both MTS assays and BrdU proliferation assays confirmed the cytotoxic effects of related compounds on lung cancer cell lines, establishing a foundation for potential therapeutic applications in oncology .
- Antibacterial Testing : The antimicrobial efficacy was assessed through standard microbiological methods, revealing promising results against pathogenic bacteria .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form amide bonds .
- Solvent selection : Dichloromethane or acetonitrile under reflux to enhance reaction efficiency .
- Condition optimization : Temperature control (60–80°C) and pH adjustments (neutral to mildly acidic) to minimize by-products .
Analytical techniques such as NMR and mass spectrometry are critical for verifying intermediate and final product purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography (if applicable): Resolves 3D molecular conformation .
Advanced Research Questions
Q. How do structural modifications in the methoxy substituents influence the compound’s biological activity, and what contradictions exist in current SAR data?
- Methodological Answer : Substituent variations alter lipophilicity, solubility, and target interactions: Table 1: Impact of Substituent Modifications
Q. What methodologies are recommended to resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer :
- Comparative assays : Parallel testing of analogs under identical conditions (e.g., IC₅₀ in multiple cancer cell lines) .
- Structural-activity modeling : QSAR (Quantitative Structure-Activity Relationship) to correlate substituent effects with activity trends .
- Target engagement studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Measure activity against kinases or proteases using fluorogenic substrates .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with targets like p21-activated kinases .
- CRISPR/Cas9 knockout : Identify essential genes for compound efficacy in cellular models .
Key Considerations for Experimental Design
- Data Reproducibility : Use triplicate measurements and internal controls (e.g., reference inhibitors) to minimize variability .
- By-product Analysis : LC-MS monitoring during synthesis to detect and quantify impurities .
- Biological Assay Optimization : Include negative controls (e.g., solvent-only) and validate results with orthogonal assays (e.g., Western blotting alongside activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
